2,6-Dioxabicyclo[3.1.0]hexane
CAS No.: 285-72-3
Cat. No.: VC8261634
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol
* For research use only. Not for human or veterinary use.
![2,6-Dioxabicyclo[3.1.0]hexane - 285-72-3](/images/structure/VC8261634.png)
Specification
CAS No. | 285-72-3 |
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Molecular Formula | C4H6O2 |
Molecular Weight | 86.09 g/mol |
IUPAC Name | 2,6-dioxabicyclo[3.1.0]hexane |
Standard InChI | InChI=1S/C4H6O2/c1-2-5-4-3(1)6-4/h3-4H,1-2H2 |
Standard InChI Key | GOKABALRNHVSMJ-UHFFFAOYSA-N |
SMILES | C1COC2C1O2 |
Canonical SMILES | C1COC2C1O2 |
Introduction
Structural Features and Nomenclature
The compound’s systematic name, 2,6-dioxabicyclo[3.1.0]hexane, reflects its bicyclic architecture:
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Bicyclo[3.1.0]hexane framework: A six-membered ring system comprising two fused rings (three- and four-membered).
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Ether oxygen placement: Oxygen atoms occupy the 2 and 6 positions, creating a 1,3-dioxolane moiety fused to a cyclopropane ring .
The molecular formula is C₄H₆O₂, with a molar mass of 86.09 g/mol . Figure 1 illustrates the strained geometry, where the three-membered ring imposes significant angle distortion, enhancing electrophilic susceptibility at the bridgehead carbons.
Physicochemical Properties
Experimental and predicted properties for 2,6-dioxabicyclo[3.1.0]hexane include:
Property | Value | Method/Source |
---|---|---|
Density (g/cm³) | 1.237 ± 0.06 | Predicted |
Boiling Point (°C) | 133.0 ± 8.0 | Predicted |
Molecular Weight (g/mol) | 86.09 | Calculated |
These values align with trends observed in strained bicyclic ethers, where reduced symmetry and ring strain elevate boiling points relative to monocyclic analogs . The density prediction suggests moderate packing efficiency in the liquid phase.
Comparative Analysis with Structural Isomers
The 2,6-dioxabicyclo[3.1.0]hexane isomer (CAS 285-72-3) differs critically from its 3,6-dioxabicyclo[3.1.0]hexane counterpart (CAS 285-69-8):
Feature | 2,6-Dioxabicyclo[3.1.0]hexane | 3,6-Dioxabicyclo[3.1.0]hexane |
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Oxygen positions | 2 and 6 | 3 and 6 |
CAS Registry Number | 285-72-3 | 285-69-8 |
Boiling Point (°C) | 133.0 ± 8.0 (predicted) | 143–144 (experimental) |
The 3,6-isomer’s higher experimental boiling point (143–144°C) versus the 2,6-isomer’s predicted value (133°C) highlights the impact of oxygen positioning on intermolecular forces. The 3,6-isomer’s epoxide-like configuration may facilitate stronger dipole interactions.
Synthetic Considerations
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Epoxidation of dihydrofurans: Selective oxidation of dihydrofuran precursors could yield the strained bicyclic system.
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Ring-closing metathesis: Transition metal-catalyzed cyclization of diene-ethers might construct the bicyclo[3.1.0] framework.
Industrial production would require optimization of ring-strain management and purification protocols to isolate the thermodynamically disfavored product.
Challenges and Future Directions
Current knowledge gaps necessitate targeted research:
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Synthetic method development: Elucidating high-yield routes under mild conditions.
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Thermodynamic profiling: Experimental determination of melting points, solubility, and stability.
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Biological activity screening: Assessing antimicrobial or enzyme-inhibitory potential.
Advanced computational modeling (e.g., DFT calculations) could predict reaction pathways and stabilize transition states for synthesis optimization.
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